molecular formula C7H3ClN2O2S B2608230 5-Chloro-4-nitro-1,3-benzothiazole CAS No. 1087792-31-1

5-Chloro-4-nitro-1,3-benzothiazole

Cat. No.: B2608230
CAS No.: 1087792-31-1
M. Wt: 214.62
InChI Key: JCWDUKKVPUULOU-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3ClN2O2S . It is used as a biochemical for proteomics research .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H .


Chemical Reactions Analysis

Benzothiazoles can be synthesized through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.63 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Antiviral Activity

  • Spiroindolinones bearing a benzothiazole moiety, including a compound related to 5-Chloro-4-nitro-1,3-benzothiazole, have shown in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Candida albicans. Some of these compounds also exhibited antiviral activity in cell studies (Ö. Akdemir & N. K. G. Ermut, 2013).

Structural and Spectral Analysis

  • Studies on the photochemistry of benzothiazole derivatives have provided insights into the effects of substituents, solvents, and excitation wavelengths on their photoisomerization reactions (Hiroharu Tanikawa et al., 2008).

Synthesis and Characterization of Metal Complexes

  • Benzothiazole-derived Schiff bases and their metal complexes have been synthesized and characterized, highlighting the potential of benzothiazole compounds in forming complexes with metals (W. Mahmood et al., 2021).

Inhibition of Copper Corrosion

  • Benzotriazole derivatives, including 5-chloro and 5-nitro variants, have been studied for their ability to inhibit copper corrosion in sulphate solutions, demonstrating the potential use of benzothiazoles in corrosion inhibition (K. Aramaki et al., 1991).

Safety and Hazards

5-Chloro-4-nitro-1,3-benzothiazole is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-4-nitro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

This compound interacts with these targets, inhibiting their function. This disruption in the normal functioning of these enzymes leads to a halt in the metabolic processes of the bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The affected pathways primarily involve the synthesis of essential components for bacterial survival. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase prevents DNA replication. Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Pharmacokinetics

Given its molecular weight of 21463 , it is likely to have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation. By disrupting essential metabolic pathways, the compound effectively halts the survival and reproduction of the bacteria .

Properties

IUPAC Name

5-chloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWDUKKVPUULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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